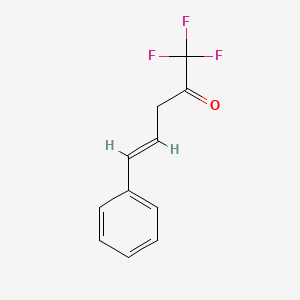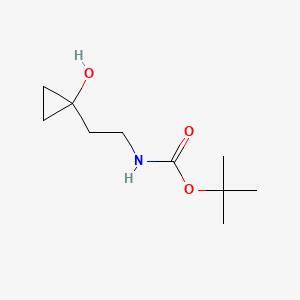
(1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a 2-bromo-5-fluorobenzyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the 2-bromo-5-fluorobenzyl group: This step involves the substitution of a hydrogen atom on the cyclopropyl ring with the 2-bromo-5-fluorobenzyl group, often using a nucleophilic substitution reaction.
Attachment of the methanol moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
(1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromo and fluoro substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromo and fluoro substituents can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for nucleophilic substitution include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving cyclopropyl-containing compounds.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, potentially modulating their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(2-Chloro-5-fluorobenzyl)cyclopropyl)methanol
- (1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanol
- (1-(2-Bromo-5-chlorobenzyl)cyclopropyl)methanol
Uniqueness
(1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol is unique due to the specific combination of the bromo and fluoro substituents, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C11H12BrFO |
|---|---|
Peso molecular |
259.11 g/mol |
Nombre IUPAC |
[1-[(2-bromo-5-fluorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12BrFO/c12-10-2-1-9(13)5-8(10)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2 |
Clave InChI |
VZFSORZLXJVYRM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=C(C=CC(=C2)F)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13599772.png)

![1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)
